

# GPR35 Modulator Structure-Activity Relationship (SAR) Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Gpr35 modulator 2 |           |
| Cat. No.:            | B15572216         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of pathologies, including inflammatory bowel disease, metabolic disorders, cardiovascular diseases, and pain.[1][2][3] Initially discovered in 1998, the lack of well-characterized endogenous ligands and pharmacological tools has historically hampered the elucidation of its precise physiological roles.[1][2] However, recent advancements have led to the identification of several synthetic agonists and antagonists, paving the way for detailed structure-activity relationship (SAR) studies.[1][4] This technical guide provides an in-depth overview of the core SAR of GPR35 modulators, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows.

GPR35 is known to couple to multiple G protein families, primarily G $\alpha$ i/o and G $\alpha$ 12/13, and can also signal through  $\beta$ -arrestin recruitment.[5][6][7] This pleiotropic signaling adds a layer of complexity to drug discovery efforts, necessitating a thorough understanding of how structural modifications influence not only potency but also signaling bias.

# **Core Signaling Pathways of GPR35**

Upon activation by an agonist, GPR35 can initiate several downstream signaling cascades. The primary pathways include  $G\alpha i/o$ -mediated inhibition of adenylyl cyclase,  $G\alpha 12/13$ -mediated



activation of RhoA, and G protein-independent signaling via β-arrestin recruitment.[5][7][8]



Click to download full resolution via product page

Figure 1: GPR35 Signaling Pathways

# **GPR35 Modulator Structure-Activity Relationships**

The development of GPR35 modulators has led to the identification of several chemical scaffolds with distinct SAR.

## **Agonists**

A variety of synthetic agonists for GPR35 have been identified, with zaprinast and pamoic acid being among the earliest and most well-characterized.[1][2]



- 1. Zaprinast and Analogs: Zaprinast, a known phosphodiesterase inhibitor, was one of the first synthetic agonists identified for GPR35.[1][2] Its potency is moderate and shows some species-dependent variation.[4] SAR studies have explored modifications to the purine core and the phenyl ring.
- 2. Pamoic Acid and Diacid Analogs: Pamoic acid is a potent GPR35 agonist.[9] The diacidic nature of this class of compounds appears to be a key feature for activity. Other anti-allergy agents with symmetric diacid structures, such as lodoxamide, also exhibit GPR35 agonism.[8] [10]
- 3. Chromen-4-one Derivatives: A series of 8-benzamidochromen-4-one-2-carboxylic acids have been developed as potent and selective GPR35 agonists.[11]

| Compound/Ser ies | EC50 (nM)                      | Assay Type                       | Species              | Reference |
|------------------|--------------------------------|----------------------------------|----------------------|-----------|
| Zaprinast        | ~1,000 - 10,000                | β-arrestin, Ca2+<br>mobilization | Human, Rat,<br>Mouse | [1][4]    |
| Pamoic Acid      | 79                             | β-arrestin                       | Human                | [9]       |
| Lodoxamide       | Potent Agonist                 | β-arrestin                       | Human, Rat           | [4][10]   |
| GPR35 agonist 1  | 5.8                            | Not Specified                    | Not Specified        | [9]       |
| GPR35 agonist 2  | 26 (β-arrestin),<br>3.2 (Ca2+) | β-arrestin, Ca2+<br>mobilization | Not Specified        | [9]       |

## **Antagonists**

The discovery of selective GPR35 antagonists has been crucial for target validation and studying the physiological roles of the receptor.

1. Thiazolidinone Derivatives (ML-145): ML-145 (2-hydroxy-4-[4-(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid) is a high-affinity antagonist for human GPR35, but it shows significantly lower affinity for rodent orthologs.[4][8]



2. Pyrazole Derivatives (CID2745687 and ML-194): CID2745687 (methyl-5-[(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate) is a well-characterized competitive antagonist of GPR35 with a Ki in the nanomolar range for the human receptor.[8] ML-194 represents a related but distinct chemical scaffold.[4][12]

| Compound/Ser ies | Ki (nM)              | Assay Type    | Species | Reference |
|------------------|----------------------|---------------|---------|-----------|
| CID2745687       | 10-20                | Not Specified | Human   | [8]       |
| ML-145           | High Affinity        | Not Specified | Human   | [4][8]    |
| ML-194           | 160 (IC50)           | β-arrestin    | Human   | [12]      |
| CID1231538       | Potent<br>Antagonist | Not Specified | Human   | [9]       |

# **Experimental Protocols**

Accurate and reproducible in vitro assays are fundamental to SAR studies. The following are detailed protocols for key assays used in the characterization of GPR35 modulators.

## **β-Arrestin Recruitment Assay (PathHunter® Protocol)**

This assay measures the interaction between GPR35 and  $\beta$ -arrestin upon agonist stimulation using enzyme fragment complementation (EFC).[5][6]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 3. The emerging pharmacology and function of GPR35 in the nervous system PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Table 4, Probe #2: SAR of selective GPR35 antagonists, including probe CID1542103 -Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Selective GPR35 Antagonists Probe 3 Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GPR35 Modulator Structure-Activity Relationship (SAR) Studies: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572216#gpr35-modulator-2-structure-activity-relationship-sar-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com